REACTION_CXSMILES
|
[CH3:1][C@H:2]1[C@:7]2([CH3:15])[CH2:8][C@H:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH2:11][C:6]2=[CH:5][CH2:4][CH2:3]1.O=O.C([O:22]O)(C)(C)C.O>C1(C)C=CC=CC=1.C(O)(C)(C)C>[CH3:1][CH:2]1[C:7]2([CH3:15])[CH2:8][CH:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH2:11][C:6]2=[CH:5][C:4](=[O:22])[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
315 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Silica phosphonate chromium (III) resin (48.9 g, PhosphonicS, Ltd.) was placed in a 5 L round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
thermowell, overhead stirrer, and sparge tube
|
Type
|
CUSTOM
|
Details
|
was sparged through the solution (ca 1.5 L/min) and nitrogen
|
Type
|
CUSTOM
|
Details
|
flushed over the head-space
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained at 60±5° C
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the silica catalyst removed by filtration
|
Type
|
WASH
|
Details
|
The flask and resin were washed with 500 mL isopropanol
|
Type
|
ADDITION
|
Details
|
One (1) L of deionized water was added to the combined organic solution (t-butanol and isopropanol)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure by evaporation
|
Type
|
CUSTOM
|
Details
|
to afford an amber colored oil
|
Type
|
WASH
|
Details
|
washed with 3.125 L of 15% sulfuric acid for 15 minutes with vigorous agitation
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
EXTRACTION
|
Details
|
re-extracted with 1 L of toluene
|
Type
|
WASH
|
Details
|
The combined toluene layers were then washed three times with 2.5 L of 1 M sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 500 mL saturated sodium chloride, and dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.57 mol | |
AMOUNT: MASS | 378 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@H:2]1[C@:7]2([CH3:15])[CH2:8][C@H:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH2:11][C:6]2=[CH:5][CH2:4][CH2:3]1.O=O.C([O:22]O)(C)(C)C.O>C1(C)C=CC=CC=1.C(O)(C)(C)C>[CH3:1][CH:2]1[C:7]2([CH3:15])[CH2:8][CH:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH2:11][C:6]2=[CH:5][C:4](=[O:22])[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
315 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Silica phosphonate chromium (III) resin (48.9 g, PhosphonicS, Ltd.) was placed in a 5 L round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
thermowell, overhead stirrer, and sparge tube
|
Type
|
CUSTOM
|
Details
|
was sparged through the solution (ca 1.5 L/min) and nitrogen
|
Type
|
CUSTOM
|
Details
|
flushed over the head-space
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained at 60±5° C
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the silica catalyst removed by filtration
|
Type
|
WASH
|
Details
|
The flask and resin were washed with 500 mL isopropanol
|
Type
|
ADDITION
|
Details
|
One (1) L of deionized water was added to the combined organic solution (t-butanol and isopropanol)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure by evaporation
|
Type
|
CUSTOM
|
Details
|
to afford an amber colored oil
|
Type
|
WASH
|
Details
|
washed with 3.125 L of 15% sulfuric acid for 15 minutes with vigorous agitation
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
EXTRACTION
|
Details
|
re-extracted with 1 L of toluene
|
Type
|
WASH
|
Details
|
The combined toluene layers were then washed three times with 2.5 L of 1 M sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 500 mL saturated sodium chloride, and dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.57 mol | |
AMOUNT: MASS | 378 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |